molecular formula C22H28N2O2 B5207854 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine

1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine

Cat. No. B5207854
M. Wt: 352.5 g/mol
InChI Key: MXCXDJJOZQADBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine, also known as MEP, is a chemical compound that has gained significant attention in the scientific research community for its potential therapeutic applications. MEP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine has been shown to bind to the serotonin transporter and inhibit the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This increase in serotonin levels is thought to contribute to the anxiolytic and antidepressant effects of 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine.
Biochemical and Physiological Effects:
1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on serotonin and dopamine levels, 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival. 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine in lab experiments is its high potency and selectivity for its target receptors. 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine has been shown to have a high affinity for the serotonin transporter and other targets in the central nervous system, making it a useful tool for studying the role of these targets in various physiological and pathological processes. However, one limitation of using 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.

Future Directions

There are several future directions for research on 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine. One area of interest is the development of more potent and selective derivatives of 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine that can be used as therapeutic agents. Another area of interest is the investigation of the potential use of 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine in combination with other drugs for the treatment of various disorders. Finally, further studies are needed to elucidate the exact mechanism of action of 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine and its potential effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine involves the reaction of 1-(4-methoxyphenyl)-3-(2-nitropropyl)piperazine with benzyl bromide in the presence of sodium hydride. The resulting product is then reduced with hydrogen gas over palladium on carbon catalyst to obtain 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine. This method has been optimized to produce high yields of 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine with high purity.

Scientific Research Applications

1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and oncology. In neuroscience, 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. In psychiatry, 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine has been investigated for its potential use in the treatment of schizophrenia and other psychotic disorders. In oncology, 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine has been studied for its anti-tumor activity and its potential use in cancer therapy.

properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-(2-phenylethyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-26-21-10-7-20(8-11-21)9-12-22(25)24-17-15-23(16-18-24)14-13-19-5-3-2-4-6-19/h2-8,10-11H,9,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCXDJJOZQADBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-1-[4-(2-phenylethyl)piperazin-1-yl]propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.